1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Introduction of Functional Groups: The difluoromethyl and trifluoromethyl groups are introduced using difluoromethylation and trifluoromethylation reagents, respectively.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
1-(difluoromethyl)-3,5-dimethyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H18F5N5O2S |
---|---|
Molecular Weight |
415.38 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H18F5N5O2S/c1-8(7-23-5-4-11(22-23)14(17,18)19)6-20-27(25,26)12-9(2)21-24(10(12)3)13(15)16/h4-5,8,13,20H,6-7H2,1-3H3 |
InChI Key |
FDEWBYNVFVDHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC(C)CN2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.